Hexanamide, 2,6-diamino-N-dodecyl-, (S)-
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Overview
Description
Hexanamide, 2,6-diamino-N-dodecyl-, (S)- is a specialized organic compound with a unique structure that includes both amide and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- typically involves the reaction of dodecylamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 2,6-diamino-N-dodecyl-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Hexanamide, 2,6-diamino-N-dodecyl-, (S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hydrophobic dodecyl chain can interact with lipid membranes. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Hexanamide, 2,6-diamino-N-dodecyl-, ®-
- Hexanamide, 2,6-diamino-N-dodecyl-, dihydrochloride
Uniqueness
Hexanamide, 2,6-diamino-N-dodecyl-, (S)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (S)-enantiomer may exhibit different properties compared to the ®-enantiomer or other derivatives, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(2S)-2,6-diamino-N-dodecylhexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-13-16-21-18(22)17(20)14-11-12-15-19/h17H,2-16,19-20H2,1H3,(H,21,22)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFORZPFABJQKU-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445203 |
Source
|
Record name | n-dodecyl lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60654-08-2 |
Source
|
Record name | n-dodecyl lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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